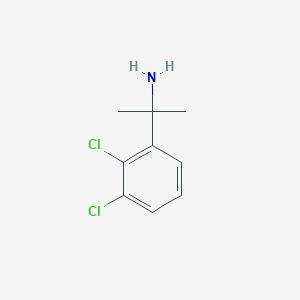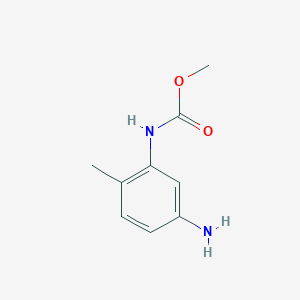
Methyl (5-amino-2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5-amino-2-methylphenyl)carbamate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of carbamic acid and features a methyl group, an amino group, and a carbamate group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (5-amino-2-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 5-amino-2-methylphenol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Another method involves the use of dimethyl carbonate as a carbamoylation agent. This phosgene-free synthesis is environmentally friendly and can be carried out in a flow system over solid catalysts such as Fe2O3/SiO2 .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the reaction of 5-amino-2-methylphenol with methyl chloroformate or dimethyl carbonate under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (5-amino-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl (5-amino-2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and in the study of biochemical pathways.
Medicine: Explored for its potential use in drug design and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of methyl (5-amino-2-methylphenyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a prodrug that releases the active compound upon hydrolysis. The carbamate group can modulate enzyme activity by forming reversible covalent bonds with the active site, thereby inhibiting enzyme function .
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-(5-amino-2-methylphenyl)carbamate: A closely related compound with similar structural features.
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: An intermediate in the synthesis of imatinib, an anticancer agent.
5-Amino-pyrazoles: Compounds with similar biological activities and applications in medicinal chemistry.
Uniqueness
Methyl (5-amino-2-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a prodrug and its applications in various fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
68621-63-6 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
methyl N-(5-amino-2-methylphenyl)carbamate |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-4-7(10)5-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12) |
Clave InChI |
HAEHENMGEBQTGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B13012215.png)
![Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13012223.png)

![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)
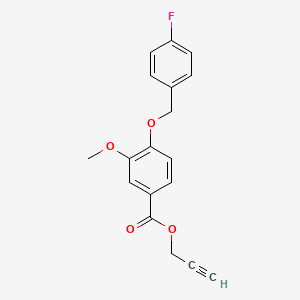
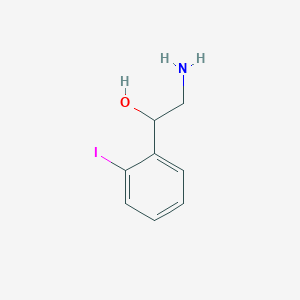
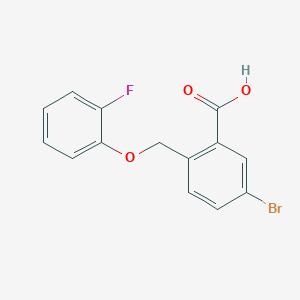
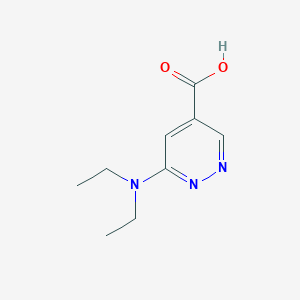
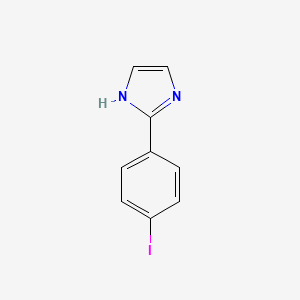

![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)
